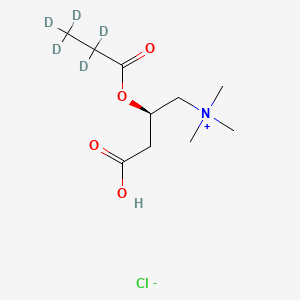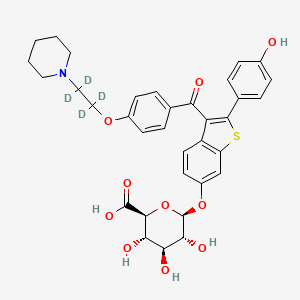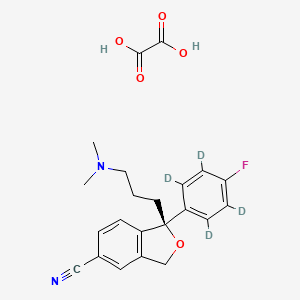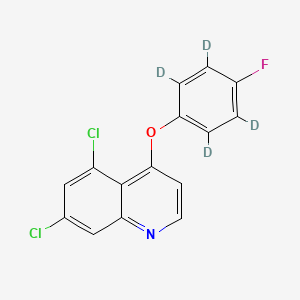
Propionyl-D5-L-carnitine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levocarnitine propionate-d5 (hydrochloride) is a deuterium-labeled derivative of levocarnitine propionate hydrochloride. This compound is used primarily in scientific research to study various physiological and pharmacological processes. Levocarnitine itself is a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocarnitine propionate-d5 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into levocarnitine propionate hydrochloride. The synthesis involves the reaction of levocarnitine with propionic acid in the presence of deuterium oxide (D2O) to replace hydrogen atoms with deuterium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of levocarnitine propionate-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Levocarnitine propionate-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which are studied for their physiological and pharmacological properties .
Scientific Research Applications
Levocarnitine propionate-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving carnitine.
Biology: Helps in studying the role of carnitine in cellular energy production and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like renal dysfunction, congestive heart failure, and intermittent claudication.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Levocarnitine propionate-d5 (hydrochloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand its pharmacokinetics and pharmacodynamics. The primary molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Levocarnitine: The parent compound, used for treating carnitine deficiency.
Levocarnitine propionate: Similar to levocarnitine propionate-d5 but without deuterium labeling.
Acetyl-L-carnitine: Another derivative of levocarnitine, used for its neuroprotective properties.
Uniqueness
Levocarnitine propionate-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C10H20ClNO4 |
|---|---|
Molecular Weight |
258.75 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(2,2,3,3,3-pentadeuteriopropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i1D3,5D2; |
InChI Key |
KTFMPDDJYRFWQE-VTSGJSMDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)



![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
